molecular formula C6H7ClN2O2S B2707503 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1514659-59-6

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2707503
CAS No.: 1514659-59-6
M. Wt: 206.64
InChI Key: DUDVJEMJQSWUCT-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.64. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Architectures

Studies have explored the formation of non-covalent bonded supramolecular architectures utilizing organic bases and acids, highlighting the role of weak interactions in creating complex structures. For instance, the interaction between 4-dimethylaminopyridine and various organic acids demonstrated the formation of 2D-3D framework structures, underpinned by hydrogen bonding and other non-covalent interactions (Zhang et al., 2015).

Heterocyclic γ-Amino Acids

The synthesis of constrained heterocyclic γ-amino acids around a thiazole ring, valuable for mimicking secondary protein structures, has been reported. A chemical route to these amino acids showcases the versatility of thiazole derivatives in synthesizing structurally complex amino acids (Mathieu et al., 2015).

Pyrrolo[2,1-b]thiazoles Synthesis

A novel approach to synthesizing pyrrolo[2,1-b]thiazoles has been developed, highlighting the synthetic utility of thiazole derivatives in creating biologically relevant heterocyclic compounds. This method involves a series of reactions leading to the formation of pyrrolo[2,1-b]thiazoles, which are of interest due to their potential biological activities (Tverdokhlebov et al., 2003).

Organic Synthesis Applications

Thiazole derivatives serve as versatile reagents in organic synthesis, enabling the assembly of complex molecules through multicomponent reactions. For example, 1-isocyano-2-dimethylamino-alkenes have been employed in diverse synthetic applications, demonstrating the broad utility of thiazole-based compounds in constructing a variety of molecular structures (Dömling & Illgen, 2004).

Molecular Modification of Starch

The modification of starch with thiazole-derivative chromophoric systems has been explored, indicating the potential of these compounds in enhancing the functional properties of biopolymers. Such modifications could lead to the development of new materials with improved thermal stability and photoresponsive characteristics, suitable for applications in dyes, inks, and paints (Chandran et al., 2012).

Synthesis of Carboxylic Esters and Lactones

Efficient methods for synthesizing carboxylic esters and lactones using benzoic anhydride derivatives have been developed, showcasing the synthetic flexibility of thiazole derivatives in esterification and cyclization reactions. These methods offer a powerful and convenient approach to creating a wide array of structurally diverse compounds, including important enzymatic substrates (Shiina et al., 2004).

Properties

IUPAC Name

4-chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-9(2)6-8-4(7)3(12-6)5(10)11/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDVJEMJQSWUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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